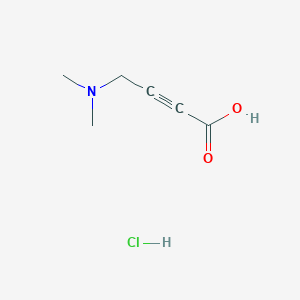

4-(Dimethylamino)but-2-ynoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Dimethylamino)but-2-ynoic acid hydrochloride is a chemical compound with the molecular formula C6H11NO2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to a but-2-ynoic acid backbone, which is further stabilized by the addition of hydrochloride.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)but-2-ynoic acid hydrochloride typically involves the reaction of dimethylamine with but-2-ynoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or other suitable purification techniques to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Dimethylamino)but-2-ynoic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Synthesis of Quinazoline Derivatives

One of the primary applications of 4-(dimethylamino)but-2-ynoic acid hydrochloride is as a reactant in synthesizing quinazoline derivatives, which are important in developing anticancer drugs. For instance, it is utilized in the synthesis of afatinib, a drug used for treating non-small cell lung cancer (NSCLC) by inhibiting the epidermal growth factor receptor (EGFR) .

1.2 Development of EGFR Inhibitors

Research has shown that derivatives of this compound exhibit potent inhibitory activity against EGFR. These compounds have been tested in vitro and in vivo, demonstrating significant efficacy in tumor regression models. For example, studies indicated that certain compounds derived from this acid displayed dose-dependent efficacy in xenograft models, with some achieving nearly complete tumor regression at optimal doses .

Case Studies

2.1 Efficacy in Cancer Models

A notable study involved the use of this compound derivatives in mouse xenograft models. In this study, compounds were administered orally to mice with implanted H1975 tumor cells. Results showed that these compounds significantly inhibited tumor growth compared to controls, with one compound demonstrating a tumor growth inhibition rate of 38% relative to untreated controls .

2.2 Pharmacokinetic Profiles

Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. For instance, after dosing at 50 mg/kg, plasma concentrations remained above the IC50 values for extended periods, indicating favorable pharmacokinetic profiles that support their potential as therapeutic agents .

Wirkmechanismus

The mechanism of action of 4-(Dimethylamino)but-2-ynoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in the compound’s reactivity and its ability to interact with biological molecules. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

4-(Dimethylamino)but-2-ynoic acid hydrochloride can be compared with other similar compounds, such as:

- 4-(Dimethylamino)butyric acid hydrochloride

- 3-(Dimethylamino)propionic acid hydrochloride

- N,N-Dimethylglycine hydrochloride

These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its but-2-ynoic acid backbone, which imparts distinct chemical properties and reactivity compared to its analogs.

Biologische Aktivität

4-(Dimethylamino)but-2-ynoic acid hydrochloride, often referred to in research as a derivative of but-2-ynoic acid, is an organic compound with significant implications in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(dimethylamino)but-2-ynoic acid is C6H11NO2, featuring a dimethylamino group attached to a but-2-ynoic acid backbone. This unique structure allows for diverse chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 115.16 g/mol |

| CAS Number | [848133-35-7] |

| Purity | ≥95% |

Research indicates that 4-(dimethylamino)but-2-ynoic acid acts primarily as a dual irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). EGFR is critical in cancer biology due to its role in cell proliferation and survival pathways. The compound’s mechanism involves covalent bonding with specific amino acids in the receptor, thereby inhibiting its activity and potentially leading to reduced tumor growth.

Antitumor Properties

- EGFR Inhibition : The compound has been shown to effectively inhibit EGFR signaling pathways, which are often upregulated in various cancers. Studies have demonstrated that treatment with 4-(dimethylamino)but-2-ynoic acid resulted in decreased cell viability in EGFR-dependent cancer cell lines .

- Case Study - A431 Cells : In experiments involving A431 human epidermoid carcinoma cells, the compound exhibited significant antitumor activity by impairing EGFR-mediated signaling pathways. The results indicated that concentrations in the nanomolar range effectively inhibited cell proliferation .

Other Biological Activities

Beyond its role in cancer therapy, 4-(dimethylamino)but-2-ynoic acid has shown potential in various other biological contexts:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially aiding in conditions like neurodegeneration due to its ability to modulate neurotransmitter systems.

- Antimicrobial Activity : Some research indicates that derivatives of this compound may exhibit antimicrobial properties, although further studies are required to confirm these findings .

Comparative Analysis with Similar Compounds

The structural uniqueness of 4-(dimethylamino)but-2-ynoic acid distinguishes it from related compounds. Below is a comparison table highlighting similar compounds and their respective biological activities.

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 4-(Dimethylamino)but-2-enolic acid | 848133-35-7 | EGFR inhibitor |

| 4-(Methylamino)but-2-ynoic acid | 1823915-94-1 | Moderate activity against certain enzymes |

| N,N-Dimethylglycine hydrochloride | 2491-06-7 | Neuroprotective effects |

Synthesis and Purification

The synthesis of 4-(dimethylamino)but-2-ynoic acid typically involves the reaction of dimethylamine with crotonic acid under controlled conditions. Common purification methods include recrystallization or chromatography to achieve high purity levels suitable for biological testing .

Eigenschaften

IUPAC Name |

4-(dimethylamino)but-2-ynoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-7(2)5-3-4-6(8)9;/h5H2,1-2H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHKHIMMIKFQFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.